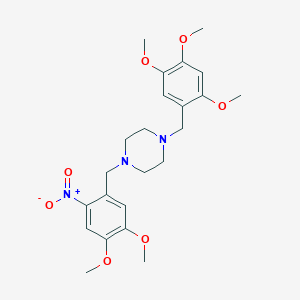
N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamide, also known as sulfaquinoxaline, is a chemical compound that belongs to the sulfa drugs class. It is widely used in the field of veterinary medicine as an antibacterial and antiprotozoal agent. Sulfaquinoxaline is a sulfonamide derivative that is known for its broad-spectrum activity against various bacterial and protozoal infections.
Mécanisme D'action
The mechanism of action of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline involves the inhibition of bacterial and protozoal dihydropteroate synthase, which is an essential enzyme in the folate biosynthesis pathway. By inhibiting this enzyme, N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline prevents the synthesis of folic acid, which is required for the production of nucleic acids and proteins in bacteria and protozoa. This leads to the inhibition of bacterial and protozoal growth and replication.
Biochemical and Physiological Effects:
Sulfaquinoxaline has been shown to have a high degree of efficacy against various bacterial and protozoal infections. It has also been shown to have a low toxicity profile and is generally well-tolerated by animals. Sulfaquinoxaline has been found to be rapidly absorbed and distributed throughout the body, with high concentrations found in the liver, kidneys, and lungs.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfaquinoxaline has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it a cost-effective option for researchers. It also has a broad-spectrum activity, which makes it useful for studying a wide range of bacterial and protozoal infections. However, N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline has some limitations for lab experiments. It has been shown to have a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline has been shown to have some cross-resistance with other sulfa drugs, which may limit its usefulness in certain contexts.
Orientations Futures
There are several potential future directions for the study of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline. One area of interest is the development of more effective and targeted formulations of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline for the treatment of bacterial and protozoal infections. Another area of interest is the exploration of the potential use of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline in the treatment of other diseases, such as cancer. Additionally, there is a need for further research into the mechanism of action of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of N,N-diethyl-3-isopropyl-4-methoxybenzenesulfonamideline involves the reaction of 3-isopropyl-4-methoxyaniline with diethyl sulfate, followed by the reaction of the resulting product with sulfanilic acid. The final product is obtained by the reaction of the intermediate product with sodium hydroxide. The overall synthesis process is a multistep process that requires careful control of reaction conditions and purification steps.
Applications De Recherche Scientifique
Sulfaquinoxaline has been extensively studied for its antibacterial and antiprotozoal properties. It has been used to treat various bacterial infections, including respiratory and urinary tract infections, as well as protozoal infections such as coccidiosis in animals. Sulfaquinoxaline has also been studied for its potential use in the treatment of malaria in humans.
Propriétés
IUPAC Name |
N,N-diethyl-4-methoxy-3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-6-15(7-2)19(16,17)12-8-9-14(18-5)13(10-12)11(3)4/h8-11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPDTCVMWBJNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-methoxy-3-(propan-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5121848.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
![[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B5121866.png)
![2-(3-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B5121874.png)
![3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5121881.png)

![N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5121902.png)


![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)
![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)